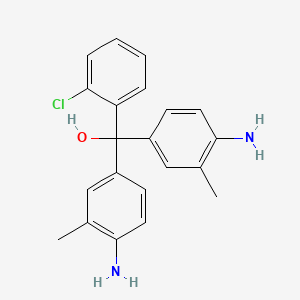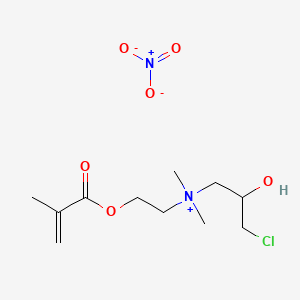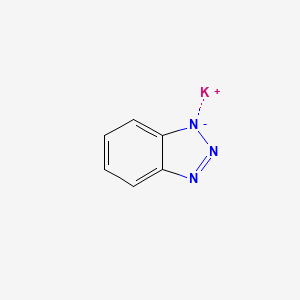
5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of an amino group, a trichlorophenyl group, and a carbonitrile group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile typically involves multi-component reactions. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina–silica-supported manganese dioxide in water . Another approach involves the use of tannic acid–functionalized silica-coated iron oxide nanoparticles as a green and magnetically separable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of heterogeneous catalysts and environmentally benign solvents is emphasized to ensure high yields and sustainable processes. The multi-component reactions mentioned above can be scaled up for industrial applications, utilizing continuous flow reactors to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Catalysts like 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride are used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative aromatization can yield various aromatic derivatives, while substitution reactions can produce a range of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-(4-chlorophenyl)pyrazole-4-carbonitrile: This compound shares a similar pyrazole core but with a different substituent on the phenyl ring.
5-Amino-1-(3,4-dichlorophenyl)pyrazole-4-carbonitrile: Another closely related compound with different chlorine substitution patterns on the phenyl ring.
Uniqueness
5-Amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three chlorine atoms on the phenyl ring can enhance its electron-withdrawing properties, potentially affecting its interaction with biological targets and its overall stability.
Propiedades
Número CAS |
73594-98-6 |
|---|---|
Fórmula molecular |
C10H5Cl3N4 |
Peso molecular |
287.5 g/mol |
Nombre IUPAC |
5-amino-1-(2,4,5-trichlorophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H5Cl3N4/c11-6-1-8(13)9(2-7(6)12)17-10(15)5(3-14)4-16-17/h1-2,4H,15H2 |
Clave InChI |
PILXJGWMRUILIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)N2C(=C(C=N2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13795801.png)
![1,4-Bis[2-(1-piperazinyl)-ethyl]-piperazine](/img/structure/B13795805.png)











![Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13795899.png)
